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Compound of Interest

Compound Name: 5-Amino-3-chloropicolinonitrile

Cat. No.: B1291315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Amino-3-chloropicolinonitrile is a versatile heterocyclic building block increasingly utilized

in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique substitution

pattern, featuring an amino group, a chloro substituent, and a nitrile moiety on a pyridine ring,

provides multiple reactive sites for chemical modification and scaffold elaboration. This allows

for the generation of diverse compound libraries with a wide range of pharmacological

activities. A primary application of this scaffold is in the development of protein kinase inhibitors,

a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

Key Applications in Drug Discovery
The inherent structural features of 5-Amino-3-chloropicolinonitrile make it an ideal starting

material for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines.

These scaffolds are structurally analogous to purines and can act as "hinge-binding" motifs in

the ATP-binding pocket of various protein kinases.

Protein Kinase Inhibitors
Derivatives of 5-Amino-3-chloropicolinonitrile have shown promise as inhibitors of several

important kinase families implicated in human diseases:
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Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of the immune

system, and its dysregulation is associated with autoimmune disorders, inflammation, and

myeloproliferative neoplasms.[1][2] Small molecule inhibitors that target JAKs have emerged

as effective therapies. The pyrazolo[3,4-b]pyridine core, accessible from 5-Amino-3-
chloropicolinonitrile, is a key pharmacophore in several reported JAK inhibitors.[1]

Checkpoint Kinase 1 (CHK1): CHK1 is a crucial component of the DNA damage response

pathway and is an attractive target for cancer therapy, particularly in combination with DNA-

damaging agents. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been

identified as potent CHK1 inhibitors.[3]

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many

human cancers and is involved in cell growth, proliferation, and survival.[4] Novel tricyclic

quinoline analogs, which can be conceptually derived from elaborated picolinonitrile

scaffolds, have demonstrated potent CK2 inhibition.[4]

Data Presentation
The following table summarizes the in vitro activity of representative kinase inhibitors

synthesized from scaffolds related to 5-Amino-3-chloropicolinonitrile. This data illustrates the

potential for developing highly potent and selective inhibitors from this starting material.

Compound
ID

Target
Kinase

IC50 (nM)
Cell-Based
Assay

Cell Line Reference

(R)-17 CHK1 0.4

Growth

Inhibition

IC50 (µM)

Z-138 [3]

CX-4945 CK2 0.38 (Kᵢ) N/A N/A [5]

Pictilisib

(GDC-0941)
PI3Kα 3.3 N/A N/A [6]

Compound

13g

PI3Kα /

mTOR

525 (PI3Kα),

48 (mTOR)

Antiproliferati

ve IC50 (µM)
A549 [6]
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Experimental Protocols
This section provides a representative protocol for the synthesis of a pyrazolo[3,4-b]pyridine

derivative, a common scaffold accessed from 5-Amino-3-chloropicolinonitrile, and a general

procedure for a kinase inhibition assay.

Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative
This protocol describes a typical condensation reaction to form the pyrazolo[3,4-b]pyridine

core.

Materials:

5-Amino-3-chloropicolinonitrile

Substituted hydrazine (e.g., phenylhydrazine)

Ethanol

Hydrochloric acid (catalytic amount)

Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Thin-layer chromatography (TLC) plate

Silica gel for column chromatography

Procedure:

To a solution of 5-Amino-3-chloropicolinonitrile (1.0 eq) in ethanol in a round-bottom flask,

add the substituted hydrazine (1.1 eq).

Add a catalytic amount of hydrochloric acid to the reaction mixture.

Heat the mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, allow the reaction to cool to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired 1H-

pyrazolo[3,4-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound

against a target protein kinase.

Materials:

Purified recombinant kinase

Kinase substrate (peptide or protein)

ATP (Adenosine triphosphate)

Synthesized inhibitor compound

Kinase assay buffer

384-well plates

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.

In a 384-well plate, add the kinase, the substrate, and the diluted inhibitor.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
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Stop the reaction and measure the kinase activity using a suitable detection reagent and a

plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor

control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization
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Caption: Experimental workflow for the synthesis and biological evaluation of a kinase inhibitor.
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Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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